molecular formula C19H24N4O3S B2559104 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-88-2

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2559104
CAS No.: 442864-88-2
M. Wt: 388.49
InChI Key: GCAQZYOXIVYDMN-UHFFFAOYSA-N
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Description

8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including an ethoxyethylthio group, a methyl group, and a phenylpropyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.

    Thioether Formation:

    Alkylation: The methyl group is introduced via an alkylation reaction, often using methyl iodide or a similar methylating agent.

    Phenylpropyl Group Addition: The phenylpropyl group is attached through a Friedel-Crafts alkylation reaction, using phenylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethoxyethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Sulfoxides and Sulfones: From oxidation of the ethoxyethylthio group.

    Alcohols: From reduction of carbonyl groups.

    Substituted Purines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of purines are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. This compound could be explored for its interactions with various biological targets.

Medicine

Purine derivatives have significant medicinal applications, particularly as antiviral and anticancer agents. This compound might be investigated for its potential therapeutic effects, given its structural similarity to biologically active purines.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It could act as an agonist or antagonist at purine receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: Given its purine structure, it might intercalate into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity not seen in other purine derivatives

Properties

IUPAC Name

8-(2-ethoxyethylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-26-12-13-27-19-20-16-15(17(24)21-18(25)22(16)2)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAQZYOXIVYDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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